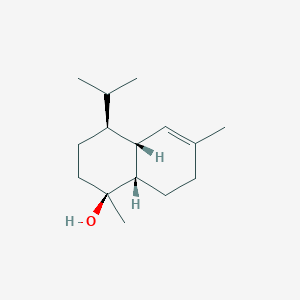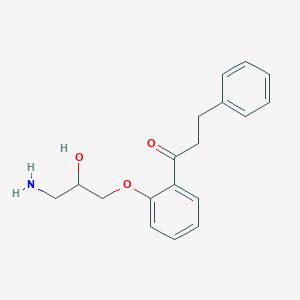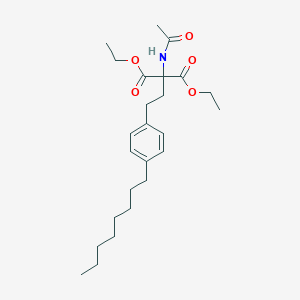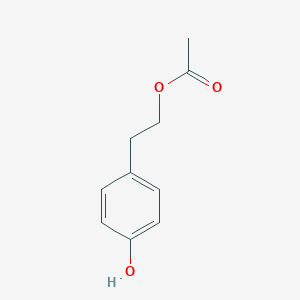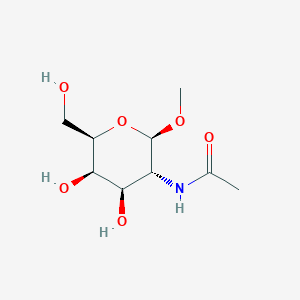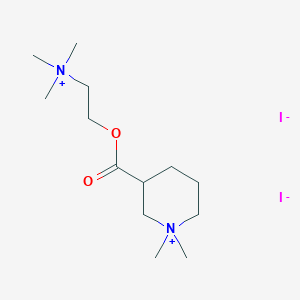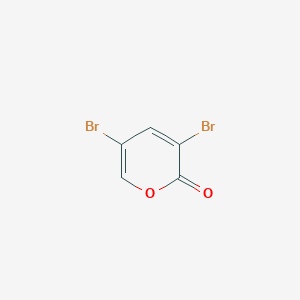
3,5-dibromo-2H-piran-2-ona
Descripción general
Descripción
3,5-dibromo-2H-Pyran-2-one, also known as 3,5-dibromo-2H-Pyran-2-one, is a useful research compound. Its molecular formula is C5H2Br2O2 and its molecular weight is 253.88 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dibromo-2H-Pyran-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dibromo-2H-Pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-2H-Pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 2H-piranos
El anillo de 2H-pirano es un motivo estructural presente en muchos productos naturales y es un intermedio clave estratégico en la construcción de muchas de estas estructuras . La síntesis de 2H-piranos 2,4,5,6-tetrasustituidos estables se ha logrado mediante la anulación [3 + 3] catalizada por fosfina del 5-acetoxipenta-2,3-dienoato de etilo y compuestos de 1,3-dicarbonilo .
Regulación del crecimiento de las plantas
Las karrikins (KAR) son reguladores del crecimiento de las plantas que promueven la germinación de las semillas y el crecimiento y desarrollo posterior de las plántulas de muchas especies vegetales . Se generan y liberan por la combustión de material vegetal y promueven la restauración de los ecosistemas quemados .
Tratamientos contra el cáncer
Los compuestos que se dirigen a las células madre del glioma (GSC) podrían ser útiles para superar la resistencia a los tratamientos contra el cáncer en los tumores cerebrales humanos . Se ha demostrado que un nuevo derivado de 2-pirona, 5-bromo-3-(3-hidroxiprop-1-inil)-2H-piran-2-ona (BHP), suprime el mantenimiento de la población GSC tanto en una línea celular de glioma como en células de glioma derivadas de pacientes .
Estudios de síntesis orgánica
2-(3-bromopropoxi)tetrahidro-2H-pirano se puede utilizar en estudios de síntesis orgánica . La funcionalidad alcohólica latente de este bloque de construcción bifuncional se puede generar usando ácido acuoso .
Aplicaciones biológicas y de detección
Se ha sintetizado y caracterizado una base de Schiff, (E)-3-((5-bromo-2-hidroxi-3-metoxíciclohexa-1,3-dienil)metileneamino)-6-(hidroximetil)-tetrahidro-2H-piran-2,4,5-triol, por sus aplicaciones biológicas y de detección .
Safety and Hazards
Direcciones Futuras
The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit ataxia telangiectasia mutated (atm) kinase , which plays a crucial role in the DNA damage response pathway.
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of reactive bromine atoms in its structure
Biochemical Pathways
Related compounds have been shown to affect the dna damage response pathway by inhibiting atm kinase . This could potentially lead to downstream effects such as cell cycle arrest, DNA repair, or apoptosis.
Result of Action
Given its potential role in inhibiting ATM Kinase, it could potentially induce DNA damage, cell cycle arrest, or apoptosis .
Propiedades
IUPAC Name |
3,5-dibromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPWZJEXLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?
A1: This finding is significant because it highlights a method for the selective functionalization of 3,5-dibromo-2H-pyran-2-one. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of 3,5-dibromo-2H-pyran-2-one derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []
Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for 3,5-dibromo-2H-pyran-2-one derivatives in other fields?
A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of 3,5-dibromo-2H-pyran-2-one derivatives in fields like medicinal chemistry, materials science, or agriculture.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


